1-Ethyl-5,5-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione
Description
1-Ethyl-5,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative characterized by a hexahydropyrimidine core with three ketone groups at positions 2, 4, and 6. The compound features a 1-ethyl substitution on the nitrogen at position 1 and two methyl groups at position 5 (C5) of the pyrimidine ring . This substitution pattern distinguishes it from simpler barbiturates like barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) and influences its physicochemical properties, such as lipophilicity, acidity, and steric bulk.
Properties
CAS No. |
27653-61-8 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-ethyl-5,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3/c1-4-10-6(12)8(2,3)5(11)9-7(10)13/h4H2,1-3H3,(H,9,11,13) |
InChI Key |
YDLCGJZCNJHDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(C(=O)NC1=O)(C)C |
Origin of Product |
United States |
Biological Activity
1-Ethyl-5,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative with potential biological activity. This compound has garnered interest due to its structural characteristics and possible applications in medicinal chemistry. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 172.19 g/mol. The structure features a pyrimidine ring with ethyl and dimethyl substituents that may influence its biological interactions.
Antimicrobial Properties
Research has indicated that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. The compound has shown potential as an antibacterial agent in preliminary studies. For instance, a study demonstrated that certain pyrimidine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyrimidine derivatives to act as inhibitors for various enzymes. Specifically, compounds within this class have been tested against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The inhibition of these enzymes could position this compound as a candidate for anti-inflammatory therapies.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of related pyrimidine compounds on various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for developing chemotherapeutic agents with fewer side effects.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the pyrimidine-2,4,6(1H,3H,5H)-trione core but differ in substituents, leading to variations in properties and applications.
Substituent Variations and Structural Impact
Table 1: Substituent Comparison
Physicochemical Properties
- Acidity : Gas-phase acidity studies on 5,5-dialkyl barbiturates (e.g., 5,5-diethylbarbituric acid) reveal that alkyl substituents at C5 decrease acidity compared to unsubstituted barbituric acid. The electron-donating alkyl groups stabilize the conjugate base, reducing proton affinity .
- Melting Points : Bis-pyridopyrimidine derivatives with aromatic extensions (e.g., compound 4g in ) exhibit high thermal stability (>360°C), whereas simpler alkyl-substituted derivatives like 5,5-diethylbarbituric acid melt at lower temperatures (~190°C) .
- Solubility : Bulky substituents (e.g., cyclohexyl in ) reduce aqueous solubility, while polar groups (e.g., hydroxyl in ) enhance it.
Key Research Findings
Gas-Phase Acidity : Alkyl groups at C5 (e.g., ethyl, methyl) reduce acidity compared to unsubstituted barbituric acid. This property is critical for understanding drug metabolism and reactivity .
Thermal Stability : Aromatic and fused-ring derivatives (e.g., bis-pyridopyrimidines) exhibit exceptional thermal stability, making them suitable for high-temperature industrial processes .
Biological Activity : Hydroxyl- and aryl-substituted derivatives () show promise as enzyme inhibitors, highlighting the role of substituents in modulating bioactivity .
Preparation Methods
Methodology
This method adapts classical barbiturate synthesis by substituting urea with N-ethyl urea and using diethyl dimethylmalonate as the malonate source.
Reaction Scheme :
$$
\text{N-Ethyl urea} + \text{Diethyl dimethylmalonate} \xrightarrow{\text{NaOEt, EtOH}} \text{1-Ethyl-5,5-dimethylpyrimidine-2,4,6-trione}
$$
- Synthesis of N-Ethyl Urea :
Urea reacts with ethyl bromide in a basic medium (e.g., NaOH/EtOH):
$$
\text{NH}2\text{CONH}2 + \text{CH}3\text{CH}2\text{Br} \rightarrow \text{NH}2\text{CONH}(\text{CH}2\text{CH}_3) + \text{HBr}
$$
The product is purified via recrystallization to isolate mono-ethylated urea (yield: ~60–70%).
- Condensation Reaction :
N-Ethyl urea (0.1 mol), diethyl dimethylmalonate (0.1 mol), and sodium ethoxide (0.2 mol) are refluxed in anhydrous ethanol for 4–6 hours. After acidification with HCl, the product precipitates and is recrystallized from ethanol/water (yield: 65–75%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Melting Point | 215–217°C (lit.) |
| Purity (HPLC) | ≥98% |
- Direct one-pot synthesis.
- High regioselectivity for the 1-position.
- Requires synthesis of N-ethyl urea.
- Diethyl dimethylmalonate may require custom synthesis.
Alkylation of 5,5-Dimethylbarbituric Acid
Methodology
This two-step approach involves synthesizing 5,5-dimethylbarbituric acid followed by selective N-ethylation.
Step 1: Synthesis of 5,5-Dimethylbarbituric Acid
$$
\text{Urea} + \text{Diethyl dimethylmalonate} \xrightarrow{\text{NaOEt, EtOH}} \text{5,5-Dimethylbarbituric Acid}
$$
Yield : 70–80%.
Step 2: N-Ethylation
The disodium salt of 5,5-dimethylbarbituric acid reacts with ethyl iodide:
$$
\text{5,5-Dimethylbarbituric Acid} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Ethyl-5,5-dimethylpyrimidine-2,4,6-trione}
$$
Conditions :
- Solvent: Dry DMF, 60°C, 12 hours.
- Stoichiometry: 1:1 molar ratio to favor mono-alkylation.
Key Data
| Parameter | Value |
|---|---|
| Yield (Step 2) | 50–60% |
| Melting Point | 214–216°C |
| Selectivity (N1:N3) | 4:1 (by NMR) |
- Uses commercially available starting materials.
- Scalable for industrial production.
- Requires chromatographic separation to isolate the N1-ethyl isomer.
- Risk of di-alkylation without strict stoichiometric control.
Multi-Component Reactions
Three-Component Approach
A modified Knoevenagel condensation employs dimethyl malonate , ethyl isocyanate , and urea derivatives .
Reaction Scheme :
$$
\text{Dimethyl malonate} + \text{Ethyl isocyanate} + \text{Urea} \xrightarrow{\text{PTA, EtOH}} \text{1-Ethyl-5,5-dimethylpyrimidine-2,4,6-trione}
$$
Catalyst : Phosphotungstic acid (PTA).
Yield : 55–65%.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 hours |
| Purity (GC-MS) | ≥95% |
- Avoids isolation of intermediates.
- Amenable to green chemistry principles.
- Lower yield compared to other methods.
- Requires optimization of catalyst loading.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Condensation | 65–75% | High | Moderate | $$ |
| Alkylation | 50–60% | Moderate | High | $$$ |
| Multi-Component | 55–65% | Low | Low | $$ |
Q & A
Q. Critical Considerations :
- Reaction temperature (60°C optimizes yield without decomposition) .
- Substituent steric effects: Bulky groups (e.g., cyclohexyl) may reduce reaction efficiency .
Basic: How can researchers validate the purity and structural integrity of synthesized derivatives?
Methodological Answer:
Use a combination of:
- Elemental Analysis : Verify C, H, N, O percentages (e.g., deviations >0.3% indicate impurities) .
- NMR Spectroscopy :
- HPLC : Assess purity (>95% required for biological assays) .
Basic: What spectroscopic techniques are critical for characterizing pyrimidinetrione derivatives?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(16) motifs in supramolecular structures) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₂O₃ at m/z 272.26) .
Advanced: How do substituents influence the bioactivity of pyrimidinetriones against protein aggregation?
Q. Structure-Activity Relationship (SAR) Insights :
Q. Troubleshooting Approach :
Purity Reassessment : Repeat HPLC to rule out impurities (>95% required) .
Aggregation Assay Optimization :
- Use standardized thioflavin-T fluorescence protocols.
- Control temperature (25°C) and pH (7.4) to minimize variability .
Crystallographic Validation : Confirm ligand-protein interactions via XRD (e.g., SHELX refinement) .
Advanced: What challenges arise in crystallographic studies of pyrimidinetrione derivatives?
Q. Key Challenges & Solutions :
Q. Example :
- Compound (5-(4-methoxybenzylidene)-1,3-dimethylpyrimidinetrione) showed C–H···O bonds forming R₂²(16) rings, resolved via SHELXPRO .
Advanced: How do researchers evaluate the safety and handling of pyrimidinetriones?
Q. Safety Protocol :
- Hazard Identification : Skin/eye irritant (OSHA HCS classification) .
- First Aid :
- Waste Disposal : Incinerate in approved facilities to avoid environmental release .
Advanced: What computational tools predict the synthetic accessibility of novel derivatives?
Q. Methodological Answer :
Q. Tables for Reference
Q. Table 1: Key Bioactivity Data for Selected Derivatives
| Compound ID | Substituent R₁ | Substituent R₂ | EC₅₀ (μM) | Purity (%) |
|---|---|---|---|---|
| 21 | 4-Methoxyphenethyl | 4-Methoxyphenethyl | 3.36 | >95 |
| 31 | 4-Fluorophenethyl | 2-Thiophenylethyl | 2.16 | >95 |
| 32 | 4-Fluorophenethyl | 2-Phenoxyethyl | 1.32 | >95 |
Q. Table 2: Spectroscopic Benchmarks
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Ethyl (-CH₂CH₃) | 1.15–1.45 (t) | 14.7–15.0 |
| Methyl (-CH₃) | 3.77 (s) | 33.2–33.5 |
| Carbonyl (C=O) | - | 164.4–168.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
